molecular formula C19H29NO6 B4003919 4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid

4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid

Cat. No.: B4003919
M. Wt: 367.4 g/mol
InChI Key: OSQQHVFRCBOFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a phenoxypropyl group and an oxalic acid moiety

Scientific Research Applications

4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine typically involves multiple steps, starting with the preparation of the phenoxypropyl intermediate. This intermediate can be synthesized through the reaction of 3-methyl-5-propan-2-ylphenol with an appropriate alkylating agent under basic conditions. The resulting phenoxypropyl compound is then reacted with morpholine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]morpholine: Similar structure but with different substitution patterns on the phenoxy group.

    4-[3-(3-Methyl-5-isopropylphenoxy)propyl]morpholine: Similar structure with isopropyl substitution.

    4-[3-(3-Methyl-5-tert-butylphenoxy)propyl]morpholine: Similar structure with tert-butyl substitution.

Uniqueness

4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid moiety. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-14(2)16-11-15(3)12-17(13-16)20-8-4-5-18-6-9-19-10-7-18;3-1(4)2(5)6/h11-14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQQHVFRCBOFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCN2CCOCC2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.